molecular formula C13H18N2 B13717961 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

Cat. No.: B13717961
M. Wt: 202.30 g/mol
InChI Key: AYEXEAJEHUGSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Preparation Methods

The synthesis of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the cyclopropylmethyl group. Common synthetic routes include:

Chemical Reactions Analysis

2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be compared with other tetrahydroisoquinoline derivatives:

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C13H18N2/c14-13-4-3-11-5-6-15(8-10-1-2-10)9-12(11)7-13/h3-4,7,10H,1-2,5-6,8-9,14H2

InChI Key

AYEXEAJEHUGSLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC3=C(C2)C=C(C=C3)N

Origin of Product

United States

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